N-[(E)-2-thienylmethylidene]aniline
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Overview
Description
N-[(E)-2-thienylmethylidene]aniline is an organic compound with the molecular formula C11H9NS. It is a Schiff base derived from the condensation of aniline and 2-thiophenecarboxaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E)-2-thienylmethylidene]aniline can be synthesized through a condensation reaction between aniline and 2-thiophenecarboxaldehyde. The reaction typically involves mixing equimolar amounts of aniline and 2-thiophenecarboxaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:
C6H5NH2+C4H3SCHO→C6H5N=CHC4H3S+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-thienylmethylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline and 2-thiophenecarboxaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(E)-2-thienylmethylidene]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-[(E)-2-thienylmethylidene]aniline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes. The Schiff base structure allows for resonance stabilization, enhancing its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
N-[(E)-2-thienylmethylidene]aniline can be compared with other Schiff bases and aniline derivatives:
N-[(E)-2-thienylmethylidene]-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group, which can enhance its electron-withdrawing properties.
3-Nitro-N-(2-thienylmethylidene)aniline: Contains a nitro group, which can significantly alter its reactivity and biological activity.
4-Phenoxy-N-(2-thienylmethylidene)aniline: Incorporates a phenoxy group, affecting its solubility and interaction with other molecules.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBEOFSSBIRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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